molecular formula C21H20N2O B273719 4-[(2,2-dibenzylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one

4-[(2,2-dibenzylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one

Cat. No. B273719
M. Wt: 316.4 g/mol
InChI Key: RJTOKXDOLFMGKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,2-dibenzylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one, commonly known as DBH, is a chemical compound that has been extensively researched for its potential applications in various fields, including medicinal chemistry, drug development, and material sciences.

Mechanism of Action

The mechanism of action of DBH is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. DBH has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes and inhibiting their metabolic pathways.
Biochemical and Physiological Effects:
DBH has been shown to have a low toxicity profile and does not exhibit any significant adverse effects on normal cells. However, it may cause mild irritation or allergic reactions in some individuals. DBH has also been shown to modulate various biochemical and physiological processes, such as cell proliferation, apoptosis, and gene expression.

Advantages and Limitations for Lab Experiments

DBH has several advantages for lab experiments, such as its ease of synthesis, low toxicity, and broad range of potential applications. However, it also has some limitations, such as its limited solubility in water and some organic solvents, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for research on DBH, including the development of more efficient synthesis methods, the exploration of its potential applications in drug development and material sciences, and the elucidation of its mechanism of action and biochemical and physiological effects. Additionally, the development of new derivatives and analogs of DBH may lead to the discovery of more potent and selective compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of DBH involves the condensation of 2,2-dibenzylhydrazine and cyclohexa-2,5-dien-1-one in the presence of a suitable catalyst. The reaction proceeds via a Schiff base intermediate, which is subsequently reduced to form the final product. The yield of DBH can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst concentration.

Scientific Research Applications

DBH has been studied for its potential applications in various fields, including medicinal chemistry, drug development, and material sciences. In medicinal chemistry, DBH has been shown to exhibit anticancer, antifungal, and antibacterial activities. In drug development, DBH has been used as a starting material for the synthesis of various pharmacologically active compounds. In material sciences, DBH has been used as a ligand for the preparation of metal complexes with potential applications in catalysis and materials synthesis.

properties

Product Name

4-[(2,2-dibenzylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one

Molecular Formula

C21H20N2O

Molecular Weight

316.4 g/mol

IUPAC Name

4-[(2,2-dibenzylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C21H20N2O/c24-21-13-11-18(12-14-21)15-22-23(16-19-7-3-1-4-8-19)17-20-9-5-2-6-10-20/h1-15,22H,16-17H2

InChI Key

RJTOKXDOLFMGKQ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)NC=C3C=CC(=O)C=C3

SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)NC=C3C=CC(=O)C=C3

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)NC=C3C=CC(=O)C=C3

Origin of Product

United States

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